

# The Discovery and Development of GSK-LSD1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | GSK-LSD1 Dihydrochloride |           |
| Cat. No.:            | B2423520                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of GSK-LSD1 (also known as GSK2879552), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic modifier, and its inhibition has been explored as a therapeutic strategy in oncology, particularly for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

## Introduction: LSD1 as a Therapeutic Target

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2). By demethylating H3K4, a mark associated with active transcription, LSD1 generally functions as a transcriptional repressor. It is a key component of several co-repressor complexes and is crucial for processes like hematopoietic stem cell differentiation.

In various cancers, including AML and SCLC, LSD1 is overexpressed and contributes to the pathogenesis by blocking cellular differentiation and promoting proliferation. This has established LSD1 as a compelling therapeutic target for anticancer drug development.

### Discovery of GSK-LSD1 (GSK2879552)



#### Foundational & Exploratory

Check Availability & Pricing

GSK-LSD1 was identified through a high-throughput screening of GlaxoSmithKline's compound library to find inhibitors of LSD1. The discovery process followed a logical progression from initial hit identification to lead optimization, focusing on potency, selectivity, and pharmacokinetic properties suitable for clinical development.













Click to download full resolution via product page

To cite this document: BenchChem. [The Discovery and Development of GSK-LSD1: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2423520#discovery-and-development-of-gsk-lsd1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com